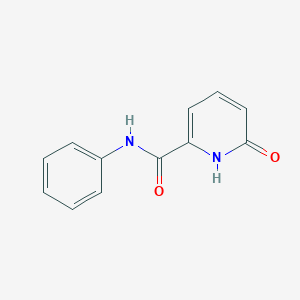![molecular formula C8H11BBrNO3 B15363223 [5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid](/img/structure/B15363223.png)
[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid is a boronic acid derivative characterized by a pyridine ring substituted with a bromine atom at the 5-position, a methoxyethyl group at the 6-position, and a boronic acid group at the 3-position. This compound has garnered significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid typically involves the halogenation, alkylation, and borylation of a pyridine precursor. One common synthetic route includes the following steps:
Halogenation: Bromination of 3-hydroxypyridine using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-3-hydroxypyridine.
Alkylation: Introduction of the (1S)-1-methoxyethyl group via a reaction with an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Borylation: Formation of the boronic acid group at the 3-position using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up by optimizing the reaction conditions such as temperature, pressure, and reagent concentrations. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid can undergo various chemical reactions including:
Oxidation: Conversion to the corresponding boronic ester or boronic anhydride.
Reduction: Reduction of the bromine atom to yield the corresponding pyridyl derivative.
Substitution: Nucleophilic substitution at the bromine site with different nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Utilizing oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conducted under basic conditions with nucleophiles like sodium amide or methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of pyridyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
The compound is used in the development of biologically active molecules, acting as a building block in the synthesis of enzyme inhibitors, receptor antagonists, and other bioactive compounds.
Medicine
In medicinal chemistry, this compound is utilized in the design and synthesis of drug candidates for the treatment of various diseases, such as cancer, inflammation, and infectious diseases.
Industry
In the materials science industry, this compound is used to create novel materials with unique properties, such as advanced polymers, electronic materials, and catalysts.
Mecanismo De Acción
The mechanism by which [5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid exerts its effects depends on its application. In medicinal chemistry, for instance, it may act by inhibiting specific enzymes or receptors through covalent or non-covalent interactions, altering molecular pathways critical for disease progression.
Comparación Con Compuestos Similares
Similar compounds include other boronic acid derivatives with substituted pyridine rings. For example:
[4-bromo-2-methyl-3-pyridyl]boronic acid: Shares a bromine substituent and a boronic acid group but differs in the position and type of alkyl substituent.
[6-chloro-3-pyridyl]boronic acid: Similar boronic acid group but with a chlorine substituent instead of bromine.
[5-bromo-3-pyridyl]boronic acid: Similar boronic acid and bromine substitution but lacks the methoxyethyl group.
The uniqueness of [5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H11BBrNO3 |
|---|---|
Peso molecular |
259.90 g/mol |
Nombre IUPAC |
[5-bromo-6-[(1S)-1-methoxyethyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H11BBrNO3/c1-5(14-2)8-7(10)3-6(4-11-8)9(12)13/h3-5,12-13H,1-2H3/t5-/m0/s1 |
Clave InChI |
JEPYQUKNZZPUMH-YFKPBYRVSA-N |
SMILES isomérico |
B(C1=CC(=C(N=C1)[C@H](C)OC)Br)(O)O |
SMILES canónico |
B(C1=CC(=C(N=C1)C(C)OC)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[(2-chloro-1,6-naphthyridin-7-YL)methyl]carbamate](/img/structure/B15363145.png)
![4-(1-Methylpropyl)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenamine](/img/structure/B15363150.png)
![[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B15363152.png)
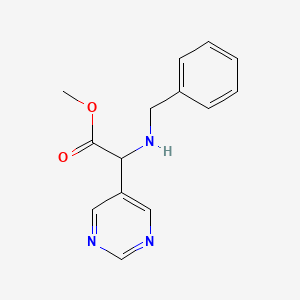
![[2-(Methylamino)cyclopentyl]methanol](/img/structure/B15363165.png)
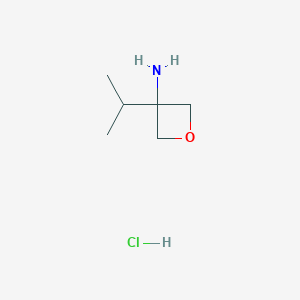
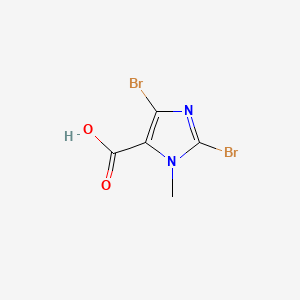
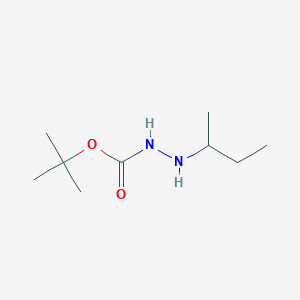
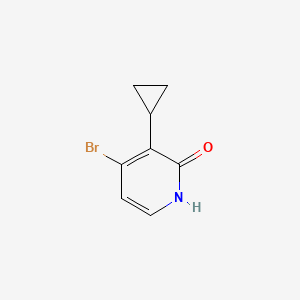
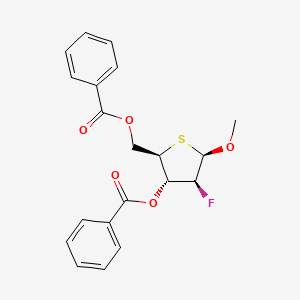
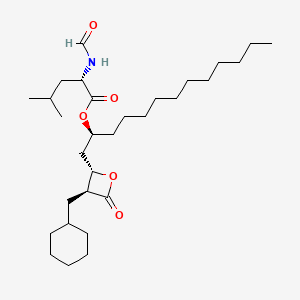
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B15363217.png)
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-[2-oxopropoxy]phenyl]methylene]ruthenium](/img/structure/B15363224.png)
